2-Fluoro-4-methylbenzonitrile

Description

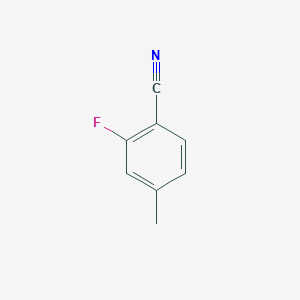

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGNLBCJPBKXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380934 | |

| Record name | 2-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85070-67-3 | |

| Record name | 2-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-4-methylbenzonitrile physical and chemical properties

An In-depth Technical Guide to 2-Fluoro-4-methylbenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It includes detailed data, experimental protocols, and safety information to support advanced research and development applications.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound recognized for its unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[1] Its stability and compatibility with diverse reaction conditions facilitate efficient synthetic processes.[2] The presence of the fluorine atom is particularly significant, as fluorination is a common strategy to enhance the pharmacokinetic properties of drug candidates.[2]

Table 1: Physical and Chemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FN | [2][3] |

| Molecular Weight | 135.14 g/mol | [2][3] |

| Melting Point | 51 - 55 °C | [2][4] |

| Appearance | White to orange to green powder/crystal | [2][4] |

| Purity | ≥98% (GC) | [2][4] |

| Storage Conditions | 2 - 8 °C | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 85070-67-3 | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Fluoro-p-tolunitrile, 4-Cyano-3-fluorotoluene | [2][3][4] |

| PubChem CID | 2778443 | [2][3] |

| MDL Number | MFCD03094311 | [2][3] |

| InChIKey | WCGNLBCJPBKXCN-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=C(C=C1)C#N)F | [3] |

Applications in Synthesis

This compound is a versatile intermediate primarily utilized in the research and development of:

-

Pharmaceuticals: It serves as a crucial precursor in the synthesis of various therapeutic agents, notably in the development of anti-cancer and anti-inflammatory drugs.[2]

-

Agrochemicals: It is used in the formulation of herbicides and pesticides, contributing to improved crop protection.[2]

The logical flow of its application as a synthetic intermediate is visualized below.

Experimental Protocols & Reactivity

Synthesis Protocol: Palladium-Catalyzed Cyanation

A common method for the synthesis of this compound involves a palladium-catalyzed cyanation reaction.

Reaction: 4-bromo-3-fluorotoluene + Zn(CN)₂ → this compound

Methodology:

-

Deoxygenation: A solution of 4-bromo-3-fluorotoluene (25.0 g, 132 mmol) in N,N-Dimethylformamide (DMF, 500 mL) is deoxygenated.[5]

-

Addition of Reagents: Zinc cyanide (Zn(CN)₂, 10.1 g, 86 mmol) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 15 g, 13 mmol) are added to the solution.[5]

-

Reaction Conditions: The mixture is stirred at 100°C for 18 hours.[5]

-

Work-up: After cooling to room temperature, the solution is poured into toluene (1 L) and washed with 30% aqueous ammonia.[5] The organic layer is then separated, dried, and concentrated to yield the product.

The workflow for this synthesis is illustrated in the diagram below.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, its structure allows for predictable spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the sharp, intense absorption peak for the nitrile (C≡N) triple bond stretch. For aromatic nitriles, this peak typically appears in the 2240–2220 cm⁻¹ region due to conjugation with the benzene ring.[6] Other expected peaks include C-H stretches from the methyl group and the aromatic ring, C=C aromatic ring stretches, and a C-F stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and a singlet for the methyl (CH₃) protons. The aromatic signals would exhibit splitting patterns (coupling) influenced by both the adjacent protons and the fluorine atom.

-

¹³C NMR: The carbon NMR would display signals for the nitrile carbon, the methyl carbon, and the six aromatic carbons. The carbons bonded to or near the fluorine atom will show C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, with coupling to nearby aromatic protons.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [3][7] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. | [3][7] |

| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. | [4][7] |

| Skin Irritation | H315 | Causes skin irritation. | [3][7] |

| Eye Irritation | H319 | Causes serious eye irritation. | [7] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. | [7][8] |

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands and skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[4][7]

-

Storage: Store locked up in a well-ventilated place.[7] Keep the container tightly closed.[7][8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4][7]

References

- 1. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 85070-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Fluoro-4-methylbenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2-Fluoro-4-methylbenzonitrile. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Molecular Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₈H₆FN.[1][2][3] Its structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a nitrile group (-C≡N) at position 1. The presence of the fluorine atom and the nitrile group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆FN | [1][2][3] |

| Molecular Weight | 135.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 85070-67-3 | [1][2][3] |

| Synonyms | 2-Fluoro-p-tolunitrile, 4-Cyano-3-fluorotoluene | [1] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 51 - 55 °C | [1] |

| InChI | 1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | [2] |

| SMILES | Cc1ccc(C#N)c(F)c1 | N/A |

Molecular Structure Diagram

The following diagram illustrates the 2D molecular structure of this compound.

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves a cyanation reaction of a halogenated precursor. One documented protocol is as follows:

-

Reactants : 4-bromo-3-fluorotoluene, Zinc Cyanide (Zn(CN)₂), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst.[4]

-

Solvent : N,N-Dimethylformamide (DMF).[4]

-

Procedure :

-

A solution of 4-bromo-3-fluorotoluene in DMF is deoxygenated.

-

Zn(CN)₂ and Pd(PPh₃)₄ are added to the solution.

-

The reaction mixture is heated to 100°C and stirred for 18 hours.

-

After cooling to room temperature, the solution is poured into toluene.

-

The organic phase is washed with 30% aqueous ammonia and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting solid is purified, for instance, by trituration with a solvent like hexanes, to yield the final product.[4]

-

Logical Workflow for Characterization

The following workflow outlines the typical steps for the characterization and quality control of synthesized this compound.

Applications in Research and Development

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, amides, or carboxylic acids.

Its applications include serving as an intermediate in the synthesis of:

This compound's stability and reactivity make it a valuable tool for medicinal chemists and process chemists in the development of novel therapeutic agents and crop protection agents.[1]

References

Spectroscopic Analysis of 2-Fluoro-4-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluoro-4-methylbenzonitrile (C₈H₆FN), a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the benzonitrile core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.5 - 7.6 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 1H | H-6 |

| ~7.1 - 7.2 | d | J(H,H) ≈ 8.5 | 1H | H-5 |

| ~7.0 - 7.1 | d | J(H,F) ≈ 8.0 | 1H | H-3 |

| ~2.4 | s | - | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling (J, Hz) | Assignment |

| ~163 (d) | ¹J(C,F) ≈ 250 | C-2 |

| ~142 (d) | ⁴J(C,F) ≈ 3 | C-4 |

| ~134 | - | C-6 |

| ~128 (d) | ³J(C,F) ≈ 8 | C-5 |

| ~117 (d) | ²J(C,F) ≈ 20 | C-3 |

| ~116 | - | -C≡N |

| ~105 (d) | ²J(C,F) ≈ 15 | C-1 |

| ~21 | - | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2925 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |

| ~2230 | Strong | C≡N stretch |

| ~1610, 1500, 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | C-F stretch |

| ~850-800 | Strong | C-H out-of-plane bend (trisubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 134 | Moderate | [M-H]⁺ |

| 116 | Low | [M-F]⁺ (unlikely) or [M-H-HCN]⁺ |

| 108 | Moderate | [M-HCN]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 or 500 MHz NMR spectrometer.

Determining the Solubility of 2-Fluoro-4-methylbenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluoro-4-methylbenzonitrile is a fluorinated aromatic nitrile that serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including the fluorine atom and the nitrile group, impart unique electronic properties and reactivity, making it a valuable precursor for the synthesis of various biologically active molecules. The solubility of this compound in different organic solvents is a critical physical property that influences its handling, reaction kinetics, and purification via crystallization. This guide provides a framework for systematically determining and documenting this essential data.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆FN | --INVALID-LINK-- |

| Molecular Weight | 135.14 g/mol | --INVALID-LINK-- |

| Appearance | White to orange to green powder to crystal | --INVALID-LINK-- |

| Melting Point | 51 - 55 °C | --INVALID-LINK-- |

| CAS Number | 85070-67-3 | --INVALID-LINK-- |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in widely accessible scientific literature. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and presenting the determined solubility values.

Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| 40 | |||

| Ethanol | 25 | ||

| 40 | |||

| Acetone | 25 | ||

| 40 | |||

| Toluene | 25 | ||

| 40 | |||

| Ethyl Acetate | 25 | ||

| 40 | |||

| Add other solvents as needed |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

Gravimetric Analysis (Optional but recommended for confirmation): Evaporate the solvent from the filtered sample under reduced pressure or in a fume hood and weigh the remaining solid. This provides a direct measure of the mass of the solute in the withdrawn volume.

-

Chromatographic Analysis (Primary Method): Accurately dilute the filtered saturated solution with a known volume of the same solvent. Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of this compound. A pre-established calibration curve with known concentrations of the compound is required for this step.

-

Data Calculation: Calculate the solubility in g/100 mL and mol/L using the concentration determined from the chromatographic analysis and the volume of the solvent.

-

Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the provided templates for data presentation, scientists can generate reliable and comparable solubility data. This information is invaluable for the efficient design of synthetic routes, optimization of purification methods, and the development of formulations in the pharmaceutical and agrochemical industries. The accompanying workflow diagram offers a clear visual aid for the experimental process.

A Technical Guide to the Thermal Properties of 2-Fluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzonitrile, with CAS Number 85070-67-3, is a fluorinated aromatic nitrile that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a fluorine atom and a nitrile functional group, makes it a valuable building block for developing biologically active molecules.[1] Industry professionals value this compound for its stability and compatibility with diverse reaction conditions, which facilitates efficient synthetic processes.[1] The incorporation of fluorine can enhance the pharmacokinetic properties of drug candidates, making this compound particularly relevant in medicinal chemistry for designing drugs that target specific biological pathways.[1][3]

Physicochemical and Thermal Data

The key physical and thermal properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 85070-67-3 | [1] |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | [1][4] |

| Appearance | White to orange to green powder to crystal | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Melting Point | 51 - 55 °C | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Thermal Stability Profile

This compound is recognized for its stability, a characteristic that makes it a reliable intermediate in the production of specialty polymers and resins, where it can improve the thermal stability and chemical resistance of the final products.[1] While it is generally stable under standard reaction conditions, specific quantitative data regarding its decomposition temperature from techniques like Thermogravimetric Analysis (TGA) is not extensively documented in publicly available literature. To ascertain the precise thermal limits and decomposition kinetics, experimental analysis is required.

Experimental Protocols

The determination of melting point and thermal stability are critical for characterizing any chemical compound. The standard methodologies for these analyses are outlined below.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 5-10 °C/min). The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Analysis: As the temperature increases, the sample undergoes a phase transition from solid to liquid at its melting point. This is an endothermic process, which results in a measurable heat flow difference between the sample and the reference.

-

Data Interpretation: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic event. The area under the peak can be used to calculate the enthalpy of fusion.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining the decomposition temperature and overall thermal stability of a material.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA sample pan, often made of platinum or alumina.

-

Instrument Setup: The pan is placed onto the TGA's sensitive microbalance within a furnace. The analysis is typically run under a controlled atmosphere, such as flowing nitrogen (to study thermal decomposition) or air (to study oxidative decomposition).

-

Analysis: The furnace heats the sample at a constant rate (e.g., 10-20 °C/min) over a defined temperature range. The balance continuously records the sample's mass.

-

Data Interpretation: The TGA curve plots the percentage of initial mass remaining versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is typically reported as the decomposition temperature, providing a clear measure of the compound's thermal stability limit.

Visualized Workflow

The logical flow for the thermal characterization of a chemical compound like this compound is depicted below.

Caption: Workflow for Thermal Property Characterization.

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Fluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylbenzonitrile is a versatile fluorinated building block of significant interest in the pharmaceutical, agrochemical, and material science industries.[1][2] Its chemical reactivity is primarily centered around three key sites: the aromatic ring, the nitrile group, and the methyl group. This guide provides a comprehensive technical overview of the reactivity at these sites, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is susceptible to both nucleophilic and electrophilic substitution reactions. The regioselectivity and feasibility of these reactions are governed by the electronic properties of the existing substituents: the strongly electron-withdrawing nitrile group (-CN), the electronegative but ortho-, para-directing fluorine atom (-F), and the weakly activating, ortho-, para-directing methyl group (-CH₃).

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. Consequently, the fluorine atom at the C2 position is a prime site for nucleophilic displacement.

Key Reactive Site: Carbon atom bonded to the fluorine (C2).

Reaction Description: Various nucleophiles can displace the fluoride ion. This reaction is fundamental in the synthesis of more complex molecules where the benzonitrile core is coupled with other functionalities. For instance, in the synthesis of emitters for Thermally Activated Delayed Fluorescence (TADF) materials used in Organic Light-Emitting Diodes (OLEDs), the fluorine atom is displaced by a carbazole derivative.

| Nucleophile | Product | Application | Reference |

| Carbazole derivatives | N-arylated carbazoles | TADF emitters for OLEDs | [3] |

| Amines | 2-Amino-4-methylbenzonitriles | Pharmaceutical intermediates | General Reactivity |

| Alkoxides | 2-Alkoxy-4-methylbenzonitriles | Chemical synthesis | General Reactivity |

Experimental Protocol: Synthesis of 2-(Carbazol-9-yl)-4-methylbenzonitrile (Conceptual)

This is a representative protocol based on similar reported reactions.

-

To a solution of this compound (1.0 eq) and carbazole (1.1 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a suitable base, for example, potassium carbonate (2.0 eq).

-

Heat the reaction mixture at a temperature ranging from 80 to 150 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-arylated carbazole.

Logical Relationship of Nucleophilic Aromatic Substitution

Caption: Nucleophilic aromatic substitution at the C2 position.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents on the aromatic ring determine the regioselectivity of electrophilic aromatic substitution. The methyl group is an ortho-, para-director and activating, while the fluorine atom is also an ortho-, para-director but deactivating. The nitrile group is a meta-director and strongly deactivating. The interplay of these effects dictates the position of substitution. The positions ortho to the activating methyl group (C3 and C5) are the most likely sites for electrophilic attack, with potential for substitution at the position ortho to the fluorine and meta to the nitrile (C3).

Key Reactive Sites: C3 and C5 positions of the aromatic ring.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-4-methyl-3-nitrobenzonitrile and/or 2-Fluoro-4-methyl-5-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2-fluoro-4-methylbenzonitrile and/or 5-Bromo-2-fluoro-4-methylbenzonitrile |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-Acyl-2-fluoro-4-methylbenzonitrile and/or 5-Acyl-2-fluoro-4-methylbenzonitrile |

Experimental Workflow for Electrophilic Aromatic Substitution

Caption: General workflow for electrophilic aromatic substitution.

Reactivity of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.

Key Reactive Site: Carbon atom of the nitrile group.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Description: This transformation is useful for introducing a carboxylic acid functionality. A patent describes the hydrolysis of a related compound, 4-fluoro-2-methylbenzonitrile, under strongly basic conditions to produce 4-fluoro-2-methylbenzoic acid.

| Conditions | Product |

| Strong acid (e.g., H₂SO₄), heat | 2-Fluoro-4-methylbenzoic acid |

| Strong base (e.g., NaOH), heat | 2-Fluoro-4-methylbenzoate salt |

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction Description: This reaction provides a route to benzylic amines, which are important intermediates in medicinal chemistry.

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | (2-Fluoro-4-methylphenyl)methanamine |

Experimental Protocol: Reduction of this compound with LiAlH₄ (Conceptual)

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting granular precipitate and wash it with ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by distillation or chromatography if necessary.

Reaction with Grignard Reagents to form Ketones

The nitrile group reacts with Grignard reagents to form an imine intermediate, which upon acidic workup, hydrolyzes to a ketone.

Reaction Description: This reaction is a valuable method for the formation of a new carbon-carbon bond and the synthesis of ketones.

| Grignard Reagent (R-MgX) | Product |

| Methylmagnesium bromide (CH₃MgBr) | 1-(2-Fluoro-4-methylphenyl)ethan-1-one |

| Phenylmagnesium bromide (PhMgBr) | (2-Fluoro-4-methylphenyl)(phenyl)methanone |

Signaling Pathway of Nitrile Group Reactions

Caption: Key transformations of the nitrile group.

Reactivity of the Methyl Group

The benzylic protons of the methyl group are susceptible to free-radical halogenation.

Key Reactive Site: Hydrogen atoms of the methyl group.

Benzylic Bromination

The methyl group can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).

Reaction Description: This reaction introduces a bromine atom at the benzylic position, creating a versatile intermediate for further functionalization, such as nucleophilic substitution or elimination reactions.

| Reagents | Product |

| N-Bromosuccinimide (NBS), AIBN or hν | 2-Fluoro-4-(bromomethyl)benzonitrile |

Experimental Protocol: Benzylic Bromination with NBS (Conceptual)

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the mixture to reflux, using a heat lamp to initiate the reaction if necessary.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-fluoro-4-(bromomethyl)benzonitrile.

Logical Diagram of Benzylic Bromination

Caption: Free-radical bromination of the methyl group.

Synthesis of this compound

A common synthetic route to this compound involves a palladium-catalyzed cyanation of a corresponding aryl halide.

Experimental Protocol: Synthesis from 4-Bromo-3-fluorotoluene [4]

-

To a deoxygenated solution of 4-bromo-3-fluorotoluene (25.0 g, 132 mmol) in DMF (500 mL), add zinc cyanide (Zn(CN)₂, 10.1 g, 86 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 15 g, 13 mmol).[4]

-

Stir the reaction mixture at 100 °C for 18 hours, then cool to room temperature.[4]

-

Pour the solution into toluene (1 L) and wash with 30% aqueous NH₄OH (2 x 1 L) and then brine (800 mL).[4]

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.[4]

-

Purify by silica gel chromatography, eluting with a gradient of hexane to 7% EtOAc in hexane, to yield the titled product.[4]

| Reactant | Reagents | Product | Yield |

| 4-Bromo-3-fluorotoluene | Zn(CN)₂, Pd(PPh₃)₄, DMF | This compound | Not specified in abstract |

Conclusion

This compound possesses three distinct reactive sites that can be selectively functionalized to generate a wide array of valuable molecules for various applications. The aromatic ring is amenable to both nucleophilic and electrophilic substitution, the nitrile group can be transformed into other key functional groups, and the methyl group allows for benzylic functionalization. A thorough understanding of the reactivity and the interplay of the electronic effects of the substituents is crucial for the strategic design of synthetic routes utilizing this versatile building block. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound in their scientific endeavors. No direct involvement in specific signaling pathways has been identified in the reviewed literature for this compound itself, though its derivatives are key components of biologically active molecules.

References

The Versatile Scaffold: Unlocking the Potential of 2-Fluoro-4-methylbenzonitrile in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Fluoro-4-methylbenzonitrile, a fluorinated aromatic nitrile, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including a reactive nitrile group and a strategically positioned fluorine atom, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The presence of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are critical parameters in drug design.[1] This technical guide provides an in-depth overview of the potential applications of this compound in various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Application in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The 2-methylbenzonitrile moiety has been incorporated into quinazolin-4-one scaffolds to develop inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity. The study highlights the potential of the methyl-benzonitrile group to occupy the S1 pocket of the DPP-4 enzyme.

Quantitative Data: DPP-4 Inhibition

| Compound | Substitution (Dialkylamino) | IC50 (µM) |

| 5a | Diethylamino | 4.3587 |

| 5b | Dipropylamino | 6.7805 |

| 5c | Dibutylamino | 5.5862 |

| 5d | Morpholino | 1.4621 |

| 5e | Pyrrolidino | 2.0513 |

| 5f | Piperidino | 1.9881 |

| Sitagliptin | (Reference Drug) | 0.0236 |

Data sourced from a study on quinazolin-4-one derivatives.

Experimental Protocols

Synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives:

A general synthetic route involves the reaction of 2-(bromomethyl)-3-(2-cyanobenzyl)quinazolin-4(3H)-one with various secondary amines in the presence of a base such as potassium carbonate.

-

Step 1: Synthesis of 2-(bromomethyl)-3-(2-cyanobenzyl)quinazolin-4(3H)-one: A solution of 2-methyl-3-(2-cyanobenzyl)quinazolin-4(3H)-one in a suitable solvent (e.g., carbon tetrachloride) is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The mixture is refluxed until the reaction is complete (monitored by TLC). The product is then isolated and purified.

-

Step 2: Synthesis of the final derivatives: The bromo intermediate is dissolved in a polar aprotic solvent like acetonitrile, and the respective secondary amine is added along with a base (e.g., K2CO3). The reaction mixture is stirred at room temperature or slightly elevated temperature until completion. The final product is isolated by extraction and purified by chromatography.

In Vitro DPP-4 Inhibition Assay:

The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a fluorometric assay.

-

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by the DPP-4 enzyme. The fluorescence of the released aminomethylcoumarin (AMC) is proportional to the enzyme activity.

-

Procedure:

-

Prepare solutions of the test compounds and a reference inhibitor (e.g., sitagliptin) at various concentrations.

-

In a 96-well plate, add the DPP-4 enzyme solution to each well.

-

Add the test compounds or reference inhibitor to the respective wells and incubate for a predefined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Measure the fluorescence intensity at regular intervals using a microplate reader (excitation wavelength ~360 nm, emission wavelength ~460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

-

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of DPP-4 inhibition.

Caption: Experimental workflow for DPP-4 inhibition assay.

Application in the Development of Selective Androgen Receptor Modulators (SARMs)

Substituted benzonitriles are a key structural motif in the development of non-steroidal Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic effects in muscle and bone with reduced androgenic side effects in tissues like the prostate.

While this compound itself has not been explicitly detailed in the synthesis of a specific SARM in the available literature, the closely related precursor, 2-chloro-4-iodo-3-methylbenzonitrile, is utilized in the synthesis of the SARM LY305.[2][3] This highlights the importance of the substituted benzonitrile scaffold in this therapeutic area.

Quantitative Data: Androgen Receptor Binding and Activity of LY305

| Parameter | Value |

| Ki (Androgen Receptor) | 2.03 nM[4] |

| EC50 (C2C12 cellular assay) | 0.499 nM[4] |

Data for LY305, a SARM synthesized from a related benzonitrile precursor.[4]

Experimental Protocols

Synthesis of SARM LY305 (Illustrative example using a related benzonitrile):

The synthesis of LY305 is achieved through a Buchwald-Hartwig amination reaction.[2][3]

-

Procedure: A mixture of 2-chloro-4-iodo-3-methylbenzonitrile, (1R,2R)-2-amino-1-methyl-cyclopentanol, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by chromatography. Upon completion, the product is isolated by extraction and purified using column chromatography.

Androgen Receptor Binding Assay (Competitive Radioligand Binding):

This assay determines the affinity of a test compound for the androgen receptor.

-

Principle: The assay measures the ability of a test compound to displace a radiolabeled androgen (e.g., [3H]-mibolerone) from the ligand-binding domain of the androgen receptor.

-

Procedure:

-

Prepare a source of androgen receptor (e.g., from rat prostate cytosol or recombinant human AR).

-

Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand (e.g., using a hydroxylapatite filter).

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Logical Relationships in SARM Development

Caption: Logical workflow for SARM development.

Potential Applications in Oncology and Anti-inflammatory Drug Discovery

While specific, publicly available examples of late-stage clinical candidates in oncology and inflammation directly synthesized from this compound are limited, its role as a key intermediate is widely acknowledged.[1][5] The fluorinated benzonitrile moiety is present in various classes of kinase inhibitors and other anti-cancer agents. For instance, the related compound 2-fluoro-4-nitrobenzonitrile is described as a pharmaceutical intermediate for irreversible tyrosine kinase inhibitors, which are a cornerstone of modern cancer therapy.[6]

Similarly, in the field of anti-inflammatory drug discovery, substituted benzonitriles can serve as precursors for the synthesis of inhibitors of key inflammatory enzymes such as cyclooxygenases (COX). The electronic properties of the fluorinated ring can influence the binding of these inhibitors to the active site of their target enzymes.

Further research is warranted to explore the full potential of this compound in the development of novel therapeutics for these critical disease areas. Its versatility as a synthetic building block, combined with the beneficial effects of fluorination, makes it a highly attractive starting point for the design and synthesis of new generations of targeted therapies.

This compound is a valuable and versatile building block in medicinal chemistry with demonstrated and potential applications across multiple therapeutic areas. Its utility in the synthesis of DPP-4 inhibitors and as a core scaffold for SARMs highlights its importance in addressing metabolic and endocrine disorders. Furthermore, its potential as a precursor for kinase inhibitors and anti-inflammatory agents underscores the broad opportunities for this compound in future drug discovery and development efforts. Researchers and scientists are encouraged to explore the synthetic derivatization of this compound to unlock new therapeutic possibilities.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LY305 (LY-305) | SARM | Probechem Biochemicals [probechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

The Strategic Role of 2-Fluoro-4-methylbenzonitrile in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylbenzonitrile has emerged as a pivotal building block in the synthesis of a diverse array of functional molecules, spanning the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring a reactive nitrile group, a strategically positioned fluorine atom, and a methyl group amenable to functionalization, offers a versatile platform for molecular elaboration. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its key reactions, providing explicit experimental protocols, and highlighting its application in the development of high-value compounds, including the DPP-4 inhibitor Trelagliptin.

Introduction: Physicochemical Properties and Synthetic Advantages

This compound is a crystalline solid with a melting point of 51-55 °C. The presence of the fluorine atom significantly influences the molecule's electronic properties, enhancing its reactivity in certain transformations and often imparting favorable pharmacokinetic properties in the resulting drug candidates.[1] The nitrile group serves as a versatile synthetic handle, readily undergoing hydrolysis, reduction, or cycloaddition reactions to introduce a variety of functional groups.

| Property | Value | Reference |

| CAS Number | 85070-67-3 | [1] |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 51 - 55 °C | [1] |

| Purity | ≥98% (GC) | [1] |

Key Synthetic Transformations and Experimental Protocols

This compound is a versatile substrate for a range of chemical transformations, allowing for the construction of complex molecular architectures. The following sections detail the most critical reactions, complete with generalized experimental protocols.

Benzylic Bromination: Gateway to Functionalization

The methyl group of this compound can be selectively functionalized via free-radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This reaction provides a key intermediate, 2-(bromomethyl)-4-fluorobenzonitrile, which is a versatile electrophile for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 2-(bromomethyl)-4-fluorobenzonitrile

-

Materials: this compound, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), and a suitable solvent (e.g., carbon tetrachloride or 1,2-dichlorobenzene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filter cake with a small amount of cold solvent.

-

The filtrate is then washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(bromomethyl)-4-fluorobenzonitrile.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

| Reagent | Molar Ratio | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| NBS | 1.0 - 1.2 | CCl₄ or 1,2-Dichlorobenzene | 80 - 90 | 4 - 12 | 85 - 95 |

| AIBN | 0.02 - 0.05 | - | - | - | - |

Nucleophilic Aromatic Substitution (SNA_r): Harnessing the Fluorine Activating Group

The fluorine atom, ortho to the electron-withdrawing nitrile group, activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). This allows for the displacement of the fluoride with a variety of nucleophiles, including amines, phenols, and thiols, to generate a diverse range of substituted benzonitrile derivatives.

Experimental Protocol: General Procedure for SNA_r with an Amine

-

Materials: this compound, the desired amine (primary or secondary), a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA), and a polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the amine (1.0-1.5 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Heat the reaction mixture to a temperature ranging from 80 to 150 °C, depending on the reactivity of the amine.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) |

| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, DIPEA | DMSO, DMF, NMP | 80 - 150 | 4 - 24 |

| Phenol | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 100 - 160 | 6 - 24 |

| Thiol | K₂CO₃, NaH | DMF, THF | 60 - 120 | 2 - 12 |

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to other important functional groups, primarily carboxylic acids and primary amines.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Materials: this compound, a strong acid (e.g., concentrated H₂SO₄ or HCl), and water.

-

Procedure:

-

In a round-bottom flask, suspend this compound in an aqueous solution of the strong acid (e.g., 50-70% H₂SO₄).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the precipitated 2-fluoro-4-methylbenzoic acid by filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

-

The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol: Reduction with LiAlH₄

-

Materials: this compound, Lithium aluminum hydride (LiAlH₄), and an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.0-1.5 eq) in the anhydrous solvent at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid with the ether solvent.

-

Dry the filtrate over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the (2-fluoro-4-methylphenyl)methanamine.

-

Application in Pharmaceutical Synthesis: The Case of Trelagliptin

A prominent application of this compound is in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis leverages the key transformations described above.

Synthetic Pathway to Trelagliptin

The synthesis of Trelagliptin from this compound involves a multi-step sequence. The initial benzylic bromination provides the electrophilic handle for subsequent alkylation of 6-chloro-3-methyluracil. The final key step is a nucleophilic substitution of the chloro group on the uracil ring with (R)-3-aminopiperidine.

Caption: Synthetic pathway to Trelagliptin from this compound.

Role in DPP-4 Inhibition

Trelagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.

Caption: Simplified DPP-4 signaling pathway and the inhibitory action of Trelagliptin.

Applications in Materials Science: OLEDs

Beyond pharmaceuticals, this compound serves as a precursor for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). For instance, it has been used to synthesize bicarbazole derivatives that exhibit thermally activated delayed fluorescence (TADF), a key property for highly efficient OLED emitters. The synthesis involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by a carbazole derivative.[2]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of reactive sites allows for the efficient construction of complex and high-value molecules. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers and drug development professionals to fully exploit the potential of this important synthetic intermediate in their respective fields. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.

References

A Comprehensive Technical Guide to 2-Fluoro-4-methylbenzonitrile: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-methylbenzonitrile, a key fluorinated building block in modern medicinal chemistry. The document details its chemical properties, commercial availability, synthesis, and significant applications in the development of targeted therapeutics, particularly in the realm of oncology.

Physicochemical Properties and Commercial Availability

This compound (CAS Number: 85070-67-3) is a substituted aromatic nitrile valued for its utility as a chemical intermediate.[1] The presence of a fluorine atom and a nitrile group makes it a versatile precursor for the synthesis of various pharmaceuticals and agrochemicals.[1] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

Quantitative data for this compound is summarized in the table below:

| Property | Value | Reference |

| CAS Number | 85070-67-3 | [2] |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 51-55 °C | |

| Purity | ≥98% (typical) |

Commercial Suppliers:

This compound is readily available from several commercial chemical suppliers. The typical purity offered is ≥98%. Below is a list of some suppliers:

| Supplier | Available Quantities |

| Chem-Impex | Gram to bulk quantities |

| TCI America | Gram quantities |

| CP Lab Safety | Bulk quantities |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a cyanation reaction of a halogenated precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-3-fluorotoluene

This protocol describes the synthesis of this compound from 4-bromo-3-fluorotoluene using zinc cyanide and a palladium catalyst.

Materials:

-

4-Bromo-3-fluorotoluene

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

30% aqueous ammonium hydroxide (NH₄OH)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-3-fluorotoluene in anhydrous DMF, add zinc cyanide and tetrakis(triphenylphosphine)palladium(0).

-

Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture at 100 °C for 18 hours under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into toluene.

-

Wash the organic layer with 30% aqueous ammonium hydroxide, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery: A Precursor to Tyrosine Kinase Inhibitors

This compound is a valuable building block in the synthesis of complex bioactive molecules.[1] A notable application is its use as a precursor for the synthesis of tyrosine kinase inhibitors, which are a critical class of anti-cancer drugs.[3] The synthetic route often involves the nitration of this compound to 2-fluoro-4-nitrobenzonitrile, which then serves as a key intermediate.[3]

Role in the Synthesis of Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Inhibitors that target specific tyrosine kinases can block these aberrant signaling pathways, leading to the inhibition of tumor growth.

The general synthetic strategy involves the elaboration of the 2-fluoro-4-substituted benzonitrile core to construct the final kinase inhibitor. The fluorine and methyl groups on the benzonitrile ring can contribute to favorable binding interactions with the target kinase and improve the overall drug-like properties of the molecule.

Signaling Pathway Targeted by Tyrosine Kinase Inhibitors:

Caption: Simplified signaling pathway of a receptor tyrosine kinase and the inhibitory action of a tyrosine kinase inhibitor.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant applications in medicinal chemistry. Its role as a precursor to potent tyrosine kinase inhibitors highlights its importance in the development of targeted cancer therapies. The synthetic protocols and biological context provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Note: Synthesis of 2-Fluoro-4-methylbenzonitrile from 4-bromo-3-fluorotoluene

Introduction

2-Fluoro-4-methylbenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation from readily available starting materials is of significant interest to the chemical and drug development industries. This application note details a reliable and scalable protocol for the synthesis of this compound via a palladium-catalyzed cyanation reaction of 4-bromo-3-fluorotoluene. The described method offers a practical route to this valuable building block.

Transition metal-catalyzed cyanation reactions, particularly those employing palladium, have become a preferred method for the synthesis of aryl nitriles from aryl halides due to their high functional group tolerance and milder reaction conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions[1][2]. While various cyanide sources can be employed, this note will focus on a well-documented procedure utilizing zinc cyanide (Zn(CN)₂) and a palladium catalyst. Alternative, less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) also represent viable options for this transformation[1][2][3].

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-bromo-3-fluorotoluene.

| Parameter | Value | Reference |

| Starting Material | 4-bromo-3-fluorotoluene | [4] |

| Reagents | Zn(CN)₂, Pd(PPh₃)₄ | [4] |

| Solvent | N,N-Dimethylformamide (DMF) | [4] |

| Reaction Temperature | 100 °C | [4] |

| Reaction Time | 18 hours | [4] |

| Product | This compound | |

| Yield | Not explicitly stated for this specific reaction, but generally good to excellent for this type of reaction. | [5] |

| Purity | High purity achievable after workup and purification. |

Experimental Protocol

This protocol is adapted from a reported procedure for the palladium-catalyzed cyanation of 4-bromo-3-fluorotoluene[4].

Materials:

-

4-bromo-3-fluorotoluene (25.0 g, 132 mmol)

-

Zinc cyanide (Zn(CN)₂) (10.1 g, 86 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (15 g, 13 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (500 mL)

-

Toluene (1 L)

-

30% aqueous ammonia solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (2 L)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorotoluene (25.0 g, 132 mmol), zinc cyanide (10.1 g, 86 mmol), and tetrakis(triphenylphosphine)palladium(0) (15 g, 13 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (500 mL) to the flask.

-

Deoxygenation: Deoxygenate the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain this temperature for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Workup:

-

Pour the cooled reaction mixture into a 2 L separatory funnel containing toluene (1 L).

-

Wash the organic phase with 30% aqueous ammonia solution.

-

Wash the organic phase sequentially with deionized water and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

-

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Reaction Components

Caption: Key components and their roles in the cyanation reaction.

References

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 3. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Step-by-Step Protocol for the Cyanation of 3-Fluoro-4-bromotoluene

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and functional materials.[1][2] The target molecule, 2-fluoro-4-methylbenzonitrile, is a valuable building block in the development of biologically active molecules, particularly in medicinal chemistry for designing drugs targeting specific biological pathways.[2][3][4] This document provides two detailed protocols for the palladium-catalyzed cyanation of 3-fluoro-4-bromotoluene to produce this compound.

Protocol 1 details a widely used method employing zinc cyanide, a common and effective cyanide source in palladium-catalyzed reactions.[5][6] Protocol 2 offers an alternative using potassium hexacyanoferrate(II), a non-toxic cyanide source, presenting a safer and more environmentally friendly approach.[5][7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol is adapted from a documented synthesis of this compound.[8] It utilizes a classic palladium catalyst, tetrakis(triphenylphosphine)palladium(0), and zinc cyanide as the cyanide source.

Materials and Equipment:

-

Three-neck round-bottom flask

-

Condenser and nitrogen/argon inlet

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

3-Fluoro-4-bromotoluene

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-fluoro-4-bromotoluene (1.0 eq), zinc cyanide (0.65 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask. The typical concentration is around 0.2-0.5 M with respect to the starting aryl bromide.

-

Deoxygenation: Deoxygenate the resulting mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18 hours.[8]

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into toluene and wash with water to remove DMF and inorganic salts. c. Separate the organic layer and wash it sequentially with deionized water and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Ligand-Free Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II)

This protocol is a greener alternative, adapted from established methods using the non-toxic and inexpensive potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source.[5][7][9] This method often proceeds without the need for phosphine ligands, simplifying the reaction setup and purification.

Materials and Equipment:

-

Schlenk flask or sealed reaction tube

-

Condenser and nitrogen/argon inlet

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

3-Fluoro-4-bromotoluene

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylacetamide (DMAC)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 3-fluoro-4-bromotoluene (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.22 eq), sodium carbonate (1.0 eq), and palladium(II) acetate (0.001-0.005 eq).[9]

-

Solvent Addition: Add N,N-Dimethylacetamide (DMAC) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

-

Reaction: Heat the mixture to 120 °C with vigorous stirring.[9]

-

Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are typically complete in under 5 hours.[9]

-

Work-up: a. After completion, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Filter the mixture through a pad of celite to remove insoluble salts. d. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with water and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize the quantitative data for the described protocols.

Table 1: Reagent Quantities and Reaction Parameters

| Parameter | Protocol 1 (with Zn(CN)₂) | Protocol 2 (with K₄[Fe(CN)₆]) |

| Aryl Bromide | 3-Fluoro-4-bromotoluene (1.0 eq) | 3-Fluoro-4-bromotoluene (1.0 eq) |

| Cyanide Source | Zn(CN)₂ (0.65 eq) | K₄[Fe(CN)₆]·3H₂O (0.22 eq) |

| Catalyst | Pd(PPh₃)₄ (0.1 eq) | Pd(OAc)₂ (0.001-0.005 eq) |

| Base | Not required | Na₂CO₃ (1.0 eq) |

| Solvent | DMF | DMAC |

| Temperature | 100 °C | 120 °C |

| Typical Time | 18 h | < 5 h |

| Expected Yield | High | 83-96% (general for aryl bromides)[9] |

Visualization

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.

Caption: Catalytic cycle for palladium-catalyzed aryl cyanation.

Safety Precautions

-

Cyanide Toxicity: Zinc cyanide is highly toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas.[5] Always handle solid zinc cyanide and reaction mixtures containing it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Safe Cyanide Source: Potassium hexacyanoferrate(II) is a stable complex and is considered non-toxic, making it a much safer alternative.[5][7] However, standard laboratory safety practices should still be followed.

-

Solvents: DMF and DMAC are harmful solvents. Avoid inhalation and skin contact.

-

Heavy Metals: Palladium compounds are heavy metal catalysts and should be handled with care. Dispose of all waste containing palladium in accordance with institutional guidelines.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Fluoro-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-Fluoro-4-methylbenzonitrile, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved via a palladium-catalyzed cyanation reaction, a powerful and versatile method for the formation of aryl nitriles.

Introduction

Aryl nitriles are crucial building blocks in organic synthesis, finding widespread application in the development of pharmaceuticals, agrochemicals, and functional materials. The palladium-catalyzed cyanation of aryl halides has emerged as a preferred method for their synthesis due to its mild reaction conditions and broad functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1] These traditional methods often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[1][2]